molecular formula C17H17NO4 B1406231 2-{1-[4-(Benzyloxy)phenyl]-N-methylformamido}acetic acid CAS No. 1571780-69-2

2-{1-[4-(Benzyloxy)phenyl]-N-methylformamido}acetic acid

Cat. No.: B1406231
CAS No.: 1571780-69-2
M. Wt: 299.32 g/mol
InChI Key: DROAXNMERMMNLI-UHFFFAOYSA-N
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Description

2-{1-[4-(Benzyloxy)phenyl]-N-methylformamido}acetic acid is a synthetic organic compound featuring a benzyloxy-substituted phenyl group linked to an N-methylformamide moiety, which is further connected to an acetic acid backbone. Key structural elements include:

  • Benzyloxy group: Enhances lipophilicity and influences aromatic interactions.

Synonyms include {[4-(Benzyloxy)phenyl]formamido}acetic acid and N-(4-(phenylmethoxy)benzoyl)glycine .

Properties

IUPAC Name

2-[methyl-(4-phenylmethoxybenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-18(11-16(19)20)17(21)14-7-9-15(10-8-14)22-12-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROAXNMERMMNLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[4-(Benzyloxy)phenyl]-N-methylformamido}acetic acid typically involves multiple steps. One common method starts with the preparation of 4-benzyloxyphenylacetic acid, which is then subjected to further reactions to introduce the formamido and methyl groups. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{1-[4-(Benzyloxy)phenyl]-N-methylformamido}acetic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The formamido group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the formamido group can yield primary amines.

Scientific Research Applications

2-{1-[4-(Benzyloxy)phenyl]-N-methylformamido}acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{1-[4-(Benzyloxy)phenyl]-N-methylformamido}acetic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with hydrophobic pockets in proteins, while the formamido group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between the target compound and analogs:

Compound Name Molecular Formula Key Functional Groups Notable Features
2-{1-[4-(Benzyloxy)phenyl]-N-methylformamido}acetic acid Not explicitly stated (inferred: ~C₁₇H₁₇NO₄) Benzyloxy, N-methylformamide, acetic acid Combines aromatic, amide, and acid groups
4-Benzyloxyphenylacetic acid C₁₅H₁₄O₃ Benzyloxy, acetic acid Simpler structure; lacks amide linkage
2-(N-Methyl-4-acetamidobenzenesulfonamido)acetic acid C₁₁H₁₄N₂O₅S Sulfonamide, acetic acid Sulfur-containing; potential antibacterial activity
Urea derivatives (e.g., 1f, 1g) Complex (e.g., C₃₄H₃₀F₃N₇O₃S) Urea, thiazole, piperazine High molecular weight; designed for target specificity

Physicochemical Properties

  • Melting Points :

    • Urea derivatives (e.g., 1f, 1g) exhibit high melting points (198–207°C), attributed to crystalline packing from rigid thiazole and piperazine groups .
    • Triazine-based benzoic acid (4i) has a higher melting point (217.5–220°C) due to its planar triazine ring .
    • 4-Benzyloxyphenylacetic acid lacks reported melting data, but simpler analogs typically range between 150–180°C .
  • Solubility :

    • The acetic acid group in the target compound likely enhances water solubility compared to urea derivatives .
    • Sulfonamide-containing analogs (e.g., ) may exhibit lower solubility in polar solvents due to sulfur’s electronegativity.

Biological Activity

2-{1-[4-(Benzyloxy)phenyl]-N-methylformamido}acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C17H19NO3
  • Molecular Weight: 285.34 g/mol

This compound features a benzyloxy group, which is significant for its interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antitumor properties. For instance, derivatives containing the benzyloxy moiety have been associated with cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The IC50 values for these compounds typically range from 2.13 µM to 6.52 µM, indicating significant potency in inhibiting cancer cell growth while showing minimal toxicity to normal cells (HEK-293T) .

Table 1: Cytotoxicity of Related Compounds

CompoundCancer Cell LineIC50 (µM)
5oMCF-72.13 ± 0.80
5pMCF-73.45 ± 1.28
5dMCF-74.10 ± 1.12
5nSiHa3.60 ± 0.45
5dPC-32.97 ± 0.88

Anti-inflammatory Activity

Compounds with similar structures have also been evaluated for their anti-inflammatory properties. The presence of the benzyloxy group has been linked to enhanced inhibition of inflammatory pathways, particularly through the modulation of cytokine release and inhibition of NF-kB signaling pathways.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the structure of related compounds significantly influence their biological activity. For example, the introduction of electron-donating or withdrawing groups on the phenyl rings alters the binding affinity to target proteins involved in tumorigenesis and inflammation.

Case Study: Breast Cancer Treatment

A study evaluating the efficacy of benzyloxy derivatives in breast cancer models indicated that these compounds could synergize with established chemotherapeutics like doxorubicin, enhancing overall treatment efficacy while reducing side effects . The combination treatment showed a marked increase in apoptosis in MDA-MB-231 cells, a triple-negative breast cancer line known for its aggressive nature.

Case Study: In Vivo Efficacy

In vivo studies using mouse models demonstrated that administration of benzyloxy derivatives led to a significant reduction in tumor size and improved survival rates compared to control groups . These findings suggest potential for development into therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{1-[4-(Benzyloxy)phenyl]-N-methylformamido}acetic acid
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